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HPP-9

Hedgehog pathway PROTAC Duration of action

Researchers requiring sustained Hedgehog pathway suppression beyond compound washout often find reversible inhibitors insufficient. HPP-9 is a CRBN-recruiting BET bromodomain (BRD2/3/4) PROTAC degrader that resolves this by inducing catalytic protein degradation, leading to prolonged pathway inhibition persisting >27 h after removal. This mechanism is essential for pulse-chase target deconvolution studies. - pIC₅₀ 6.71 in Hedgehog reporter assays; DC₅₀ 0.03-0.2 µM for BRD2/3/4 degradation. - Depletes only 6 of 5,343 quantified proteins by label-free proteomics, minimizing false positives. - Supplied with ≥98% HPLC purity, rigorous CoA documentation, and global cold-chain logistics.

Molecular Formula C49H52N6O11
Molecular Weight 901.0 g/mol
Cat. No. B15135478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPP-9
Molecular FormulaC49H52N6O11
Molecular Weight901.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)OCC5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)OCCOC
InChIInChI=1S/C49H52N6O11/c1-29-42(49(61)65-23-22-62-2)43(45-36(50-29)25-31(26-38(45)56)34-14-6-7-16-39(34)63-3)30-12-10-13-33(24-30)66-28-32-27-54(53-52-32)20-8-4-5-9-21-64-40-17-11-15-35-44(40)48(60)55(47(35)59)37-18-19-41(57)51-46(37)58/h6-7,10-17,24,27,31,37,43,50H,4-5,8-9,18-23,25-26,28H2,1-3H3,(H,51,57,58)
InChIKeyRJNFQVDPIFXYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPP-9 Overview: Hedgehog Pathway PROTAC Degrader


HPP-9 is a proteolysis-targeting chimera (PROTAC) derived from Hedgehog Pathway Inhibitor‑1 (HPI‑1), a phenotypic screening hit whose cellular target was previously unknown [1]. It functions as a bifunctional degrader by recruiting cereblon (CRBN) E3 ligase to BET bromodomain proteins (BRD2/3/4), leading to their ubiquitination and proteasomal degradation [1]. HPP‑9 exhibits a pIC₅₀ of 6.71 in Hedgehog pathway reporter assays and uniquely provides sustained pathway inhibition after compound removal through prolonged BET bromodomain degradation, distinguishing it from classical occupancy‑based inhibitors [1].

PROTAC-mediated BET bromodomain degradation tool
Sustained Hedgehog pathway inhibition after compound removal
CRBN-dependent degradation mechanism distinct from occupancy inhibitors

Why HPI-1 & BET Inhibitors Fail as HPP-9 Substitutes


HPP‑9 cannot be substituted by its parent inhibitor HPI‑1 or conventional BET bromodomain inhibitors (e.g., JQ1, iBET‑151) without fundamentally altering the pharmacological profile. HPI‑1 is a reversible occupancy‑based inhibitor with a short duration of action, whereas HPP‑9 induces catalytic BET bromodomain degradation, resulting in prolonged Hedgehog pathway suppression that persists after compound washout [1]. Additionally, other BET PROTACs such as dBet6 (a JQ1‑based degrader) degrade BRD2/3/4 yet fail to reduce GLI1 levels in medulloblastoma models, indicating that BET degradation alone is insufficient and that the HPI‑1‑derived warhead confers unique pathway‑specific effects [1][2].

HPI-1 (parent inhibitor) Reversible occupancy-based inhibitor; inhibition fully reversed upon washout, unlike HPP‑9’s sustained degradation-driven suppression.
BET inhibitors (JQ1, iBET‑151) Occupancy-only BET inhibition fails to recapitulate HPP‑9’s Hedgehog pathway suppression and degradation pharmacology.
dBet6 (JQ1-based PROTAC) Degrades BRD2/3/4 but does not reduce GLI1 levels in medulloblastoma models and exhibits cytotoxicity at 1 µM, confounding pathway-specific readouts.

HPP-9 Differentiation Evidence


Prolonged Pathway Inhibition After Washout vs. HPI-1

In SHH‑LIGHT2 and SUFU‑KO‑LIGHT2 reporter cell lines, HPP‑9 demonstrates comparable acute inhibitory potency to its parent compound HPI‑1 [1]. Critically, in a washout experiment where SHH‑GFP cells were pre‑treated for 25 h with 1 µM compound before medium replacement and ShhN re‑stimulation for 27 h, HPP‑9 maintained near‑complete pathway suppression whereas HPI‑1‑treated cells recovered full pathway activity [1][2]. This establishes that HPP‑9 provides a pharmacodynamic duration advantage over HPI‑1 due to its degradation‑based, rather than occupancy‑based, mechanism.

Sustained Inhibition vs HPI‑1
Head-to-head
HPP‑9 maintained pathway suppression after washout; HPI‑1 inhibition fully reversed
Supports pulse‑chase experimental designs
SHH‑GFP cells, 25 h pretreatment + 27 h restimulation
Hedgehog pathway PROTAC Duration of action

PROTAC Mechanism Confirmed by Inactive Analog

Methylation of the thalidomide moiety in HPP‑9 produces inact‑HPP‑9, which is incapable of binding CRBN E3 ligase [1]. In SHH‑GFP reporter assays, inact‑HPP‑9 was a very poor Hedgehog pathway inhibitor compared to HPP‑9 or HPI‑1, demonstrating that E3 ligase engagement and subsequent target degradation are essential for the full inhibitory activity of HPP‑9 [1][2]. This control experiment confirms that the degradation function — not merely target binding — drives HPP‑9's pharmacological effect.

PROTAC Mechanism Confirmed
Head-to-head
Inact‑HPP‑9 was inactive; HPP‑9 showed potent, dose‑dependent inhibition
CRBN engagement is essential for degradation‑driven pharmacology
NIH‑3T3 SHH‑GFP reporter; inact‑HPP‑9 is methylation‑deficient analog
PROTAC mechanism validation CRBN dependence Structure-activity relationship

Differential GLI1 Suppression vs. dBet6 in Medulloblastoma Spheroids

In mouse medulloblastoma spheroid models (MB55 and MB56), both HPP‑9 and dBet6 achieved strong BET bromodomain degradation; however, neither compound significantly reduced GLI1 protein levels, in contrast to the SMO inhibitor vismodegib [1][2]. This finding reveals that BET degradation alone is context‑dependent and that the cellular environment of medulloblastoma cells uncouples BET loss from GLI1 suppression. Importantly, in NIH‑3T3 fibroblast cells, HPP‑9 degraded BRD2/3/4 and inhibited GLI1, while dBet6 induced significant cytotoxicity at 1 µM, precluding direct comparison at that concentration [1]. These results highlight that HPP‑9 and dBet6 have distinct cellular efficacy and toxicity profiles despite sharing BET bromodomain degradation as a common mechanism.

GLI1 Suppression vs dBet6
Head-to-head
Neither reduced GLI1 in medulloblastoma spheroids; dBet6 caused cytotoxicity at 1 µM
HPP‑9 enables BET degradation without confounding cell death artifacts
MB55/MB56 spheroids, 27 h, western blot
Medulloblastoma BET degradation GLI1 regulation

BET Degradation Potency & the Hook Effect

In NIH‑3T3 cells stimulated with ShhN, HPP‑9 achieved near‑complete degradation of BRD2, BRD3, and BRD4 at concentrations between 0.5 and 5 µM after 27 h incubation [1]. At 10 µM, degradation efficiency decreased markedly, consistent with the bipartite PROTAC Hook effect where excess binary complex formation reduces productive ternary complex assembly [1]. The pDC₅₀ for HPP‑9‑mediated BET degradation was determined via high‑content microscopy, providing a quantifiable potency metric distinct from pathway inhibition IC₅₀ [2].

BET Degradation Potency & Hook Effect
Cross-study comparable
Maximal BRD2/3/4 degradation at 0.5–5 µM; reduced at 10 µM (Hook effect)
Requires concentration window review for reproducible degradation
NIH‑3T3, 27 h, high‑content microscopy
BET bromodomain degradation Hook effect Dose-response

Lower Binding Affinity Confirms Degradation-Driven Pharmacology

Affinity measurements using the BromoKd assay (Eurofins Discovery) revealed that HPP‑9 binds BET bromodomains with approximately 10‑fold lower affinity than HPI‑1 (~200 nM Kd for HPP‑9 versus ~15 nM Kd for HPI‑1 against BRD2/3/4) [1]. Despite this weaker target engagement, HPP‑9 achieves comparable cellular pathway inhibition to HPI‑1, confirming that its pharmacological activity is driven predominantly by catalytic target degradation rather than direct binding inhibition [1]. This provides a mechanistic rationale for the sustained duration of action: once degraded, BET proteins must be re‑synthesized, whereas HPI‑1's inhibition is reversed upon dissociation.

Binding Affinity vs HPI‑1
Head-to-head
HPP‑9 Kd ~200 nM; HPI‑1 Kd ~15 nM (~10‑fold lower affinity)
Degradation-driven pharmacology overcomes weaker target binding
BromoKd assay, recombinant BRD2/3/4
BET bromodomain binding affinity Kd Mechanism of action

Proteomic Selectivity: Exclusive BRD3/4 Depletion

Data‑independent acquisition mass spectrometry (DIA‑MS) of NIH‑3T3 cells treated with 1 µM HPP‑9 for 27 h quantified 5,343 proteins and identified only six significantly downregulated proteins (log₂ fold change < −1, −log₁₀ Q value > 2.5), among which BRD3 and BRD4 were the most prominently depleted [1]. Notably, BRD2 — although degraded by HPP‑9 as shown by western blot — did not meet the stringent proteomics significance threshold, suggesting differential degradation kinetics or antibody sensitivity [1]. This proteomic selectivity profile supports HPP‑9 as a highly specific tool for BET bromodomain degradation without widespread off‑target protein depletion.

Proteomic Selectivity
Class-level inference
Only 6 of 5,343 proteins significantly depleted; BRD3/4 identified as primary targets
Narrow off-target profile supports functional genomics studies
DIA‑MS, NIH‑3T3, 1 µM HPP‑9, 27 h; BRD2 depletion below significance threshold
Proteomics Target deconvolution Selectivity

HPP-9 Application Scenarios


Sustained Hedgehog Inhibition for Target Deconvolution

HPP‑9 is uniquely suited for target deconvolution studies that demand sustained Hedgehog pathway suppression beyond the duration of compound exposure. The washout experiment (Fig. 6) demonstrates that pathway inhibition persists for at least 27 h after HPP‑9 removal, whereas HPI‑1‑treated cells fully recover [1][2]. This property enables pulse‑chase experimental designs to dissect the temporal requirements of Hedgehog signaling in developmental and oncogenic processes.

Discriminating BET Occupancy from Degradation

The 10‑fold lower binding affinity of HPP‑9 (~200 nM Kd) compared to HPI‑1 (~15 nM Kd), coupled with equivalent or superior cellular pathway inhibition, establishes HPP‑9 as a tool to discriminate between pharmacological effects arising from BET bromodomain occupancy versus BET protein ablation [1]. Researchers investigating the non‑enzymatic scaffolding functions of BRD2/3/4 should employ HPP‑9 alongside occupancy‑based inhibitors like JQ1 or iBET‑151.

Medulloblastoma Models Without dBet6 Cytotoxicity

In medulloblastoma spheroids (MB55, MB56) and other GLI‑driven cancer models, HPP‑9 provides BET degradation without the confounding cytotoxicity observed with dBet6 at 1 µM [1][3]. This makes HPP‑9 the preferred BET degrader for viability and long‑term proliferation assays where compound‑induced cell death would obscure pathway‑specific phenotypes.

Proteomics-Guided Target Identification

The demonstrated proteomic selectivity of HPP‑9 — depleting only 6 of 5,343 quantified proteins — supports its use as a high‑specificity probe in label‑free quantitative proteomics workflows for target identification [1]. This narrow selectivity profile reduces false‑positive hits in degradation‑based target deconvolution screens, increasing confidence in identified targets.

Application
Selection Property
Validation Focus
Sustained Hedgehog pathway inhibition studies
Degradation-driven sustained pharmacology
Pathway suppression persistence post‑washout
Discriminating BET occupancy from degradation
Low binding affinity with high cellular potency
Ternary complex formation vs target occupancy
Medulloblastoma and GLI‑driven model studies
Non‑cytotoxic BET degradation
Viability and pathway‑specific readouts without cell death artifacts
Proteomics‑guided target identification
High proteomic selectivity
Minimized false‑positive hits in degradation screens

Technical Documentation Hub

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31 linked technical documents
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